molecular formula C10H16O3 B8697448 ethyl 3-methyl-2-oxocyclohexane-1-carboxylate

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B8697448
M. Wt: 184.23 g/mol
InChI Key: NZWHHNHROHFCAJ-UHFFFAOYSA-N
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Description

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 3-methyl-2-oxocyclohexanecarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ethyl 3-methyl-2-oxocyclohexanecarboxylic acid.

    Reduction: Formation of ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are key steps in its biological and chemical activity.

Comparison with Similar Compounds

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of ethyl 3-methyl-2-oxocyclohexanecarboxylate, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h7-8H,3-6H2,1-2H3

InChI Key

NZWHHNHROHFCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (5.0 g, 0.125 mol) in tetrahydrofuran (250 mL) was added a solution of ethyl 2-oxocyclohexanecarboxylate (19.9 mL, 0.125 mol) in tetrahydrofuran (30 mL) whilst maintaining the temperature of the mixture between 10° C. and 15° C. by means of an ice bath. After stirring at 5° C. for 1 hour, butyl lithium (52.5 mL, 2.5 M solution in hexanes, 131 mmol) was added dropwise while maintaining the temperature below 12° C. After stirring at 5° C. for 30 minutes, iodomethane (7.8 mL, 125 mmol) was added. The reaction mixture was stirred at 5° C. for 1.5 hours and then quenched with a saturated solution of ammonium chloride. The mixture was diluted with ethyl ether, washed with water. The organic extracts were dried over magnesium sulfate and concentrated. The resulting residue was distilled (100–110° C., 0.1 torr) to obtain the title compound as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
52.5 mL
Type
reactant
Reaction Step Three
Quantity
7.8 mL
Type
reactant
Reaction Step Four

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